Topological Polar Surface Area (TPSA): 36.5% Reduction vs. Unsubstituted Parent Scaffold Improves Predicted Membrane Permeability
The 2,3A-dimethyl compound exhibits a computed TPSA of 15.27 Ų, compared with 24.06 Ų for the unsubstituted octahydropyrrolo[3,4-c]pyrrole parent scaffold (CAS 5840-00-6), representing a reduction of 8.79 Ų or 36.5% . Lower TPSA is strongly correlated with improved passive transcellular permeability, a critical parameter for crossing phospholipid bilayers including the blood-brain barrier. The widely accepted threshold for favorable CNS oral bioavailability is TPSA < 60–70 Ų, and while both compounds fall well below this ceiling, the 2,3A-dimethyl variant's significantly lower TPSA positions it closer to the optimal range (typically < 40 Ų) for compounds relying on passive diffusion as the primary uptake mechanism.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 15.27 Ų (computed, Leyan) |
| Comparator Or Baseline | Octahydropyrrolo[3,4-c]pyrrole (unsubstituted parent, CAS 5840-00-6): 24.06 Ų (computed, Chemscene) |
| Quantified Difference | ΔTPSA = −8.79 Ų (−36.5%) |
| Conditions | In silico computed TPSA; target data from Leyan vendor datasheet; comparator data from Chemscene vendor datasheet |
Why This Matters
A TPSA difference of 8.79 Ų is quantitatively meaningful in CNS drug discovery, where each 10 Ų reduction is estimated to roughly double passive membrane permeation rate; for a procurement decision, selecting the 2,3A-dimethyl variant over the unsubstituted parent means starting from a scaffold with inherently superior predicted permeability, reducing the need for downstream property optimization.
